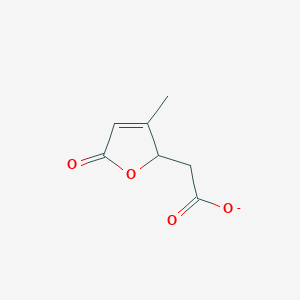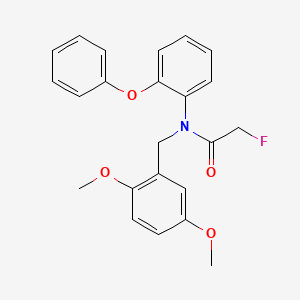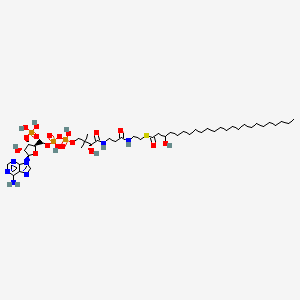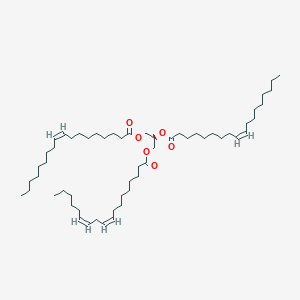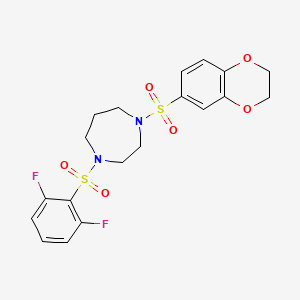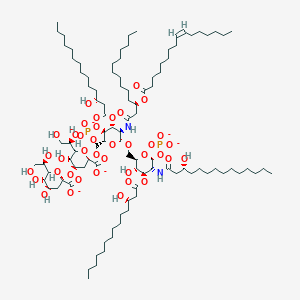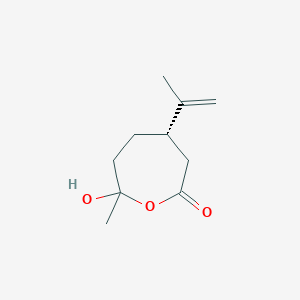
(4S)-7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one is a 7-hydroxy-4-isopropenyl-7-methyloxepan-2-one.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
(4S)-7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one is involved in various synthesis processes and chemical transformations. For example, it plays a role in the facile synthesis of novel 1,4-benzoxazepin-2-one derivatives, which can be achieved through a reaction involving isoquinoline and activated acetylenes in water without using any catalyst. This one-pot reaction occurs under mild conditions and results in high yields (Khaleghi et al., 2011). Additionally, the compound is important in the total synthesis of (-)-4-Hydroxyzinowol, a complex structure with significant implications in cancer treatment, specifically in overcoming multi-drug resistance (Todoroki et al., 2014).
Applications in Polymerization and Material Science
In the field of polymerization and material science, this compound is used in the living ring-opening polymerization of cyclic carbonates. Titanium bisphenolate complexes, for instance, facilitate the polymerization of 1,3-dioxepan-2-one to produce polycarbonates with narrow molecular weight distributions. The molecular weight of the resulting polycarbonate can be controlled by adjusting the initial mole ratio of the reactants (Takeuchi et al., 1999).
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are synthesized for various pharmacological purposes. For example, novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which have shown potential as potent inhibitors of acetylcholinesterase or butyrylcholinesterase, utilize this compound as a key intermediate (Luo et al., 2005).
Implications in Organic Chemistry
The compound also has significant implications in organic chemistry, particularly in the synthesis of structural analogues of various complex organic molecules. For example, studies have focused on the synthesis of analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, demonstrating the versatility and importance of this compound in the synthesis of complex organic structures (Carpenter et al., 1979).
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(4S)-7-hydroxy-7-methyl-4-prop-1-en-2-yloxepan-2-one |
InChI |
InChI=1S/C10H16O3/c1-7(2)8-4-5-10(3,12)13-9(11)6-8/h8,12H,1,4-6H2,2-3H3/t8-,10?/m0/s1 |
Clave InChI |
ZZVPZXLETLTSEB-PEHGTWAWSA-N |
SMILES isomérico |
CC(=C)[C@H]1CCC(OC(=O)C1)(C)O |
SMILES canónico |
CC(=C)C1CCC(OC(=O)C1)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



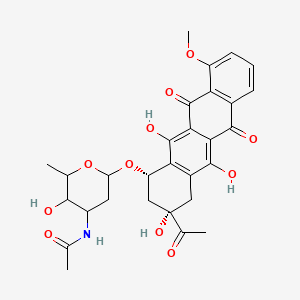
![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)
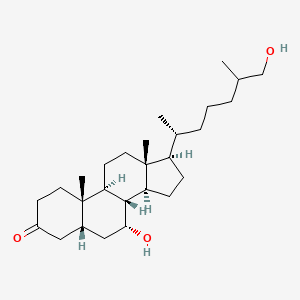

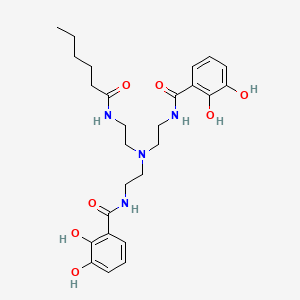
![methyl (1S,8S)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1264222.png)


